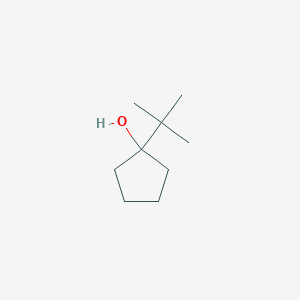

Cyclopentanol, 1-(1,1-dimethylethyl)-

CAS No.: 69745-48-8

Cat. No.: VC7994851

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69745-48-8 |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 1-tert-butylcyclopentan-1-ol |

| Standard InChI | InChI=1S/C9H18O/c1-8(2,3)9(10)6-4-5-7-9/h10H,4-7H2,1-3H3 |

| Standard InChI Key | FMXUFCWQCJUCIA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1(CCCC1)O |

| Canonical SMILES | CC(C)(C)C1(CCCC1)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(tert-Butyl)cyclopentanol (C₉H₁₈O) consists of a cyclopentane ring substituted with a hydroxyl (-OH) group and a tert-butyl group (-C(CH₃)₃) at the same carbon atom. The tert-butyl group induces significant steric hindrance, distorting the cyclopentane ring into a puckered conformation and influencing the compound’s reactivity .

Key Structural Features:

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed hydration of 1-tert-butylcyclopentene, a precursor accessible through alkene functionalization strategies . Alternative routes include:

-

Grignard Reaction: Addition of tert-butylmagnesium bromide to cyclopentanone, followed by acidic workup .

-

Hydroboration-Oxidation: Anti-Markovnikov addition of borane to 1-tert-butylcyclopentene, yielding the alcohol after oxidation .

Reaction Conditions:

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 0.91 g/cm³ (estimated) | |

| Boiling Point | 185–190°C (extrapolated) | |

| Flash Point | 72°C | |

| LogP (Partition Coefficient) | 2.34 |

Spectral Characteristics

-

¹H NMR: δ 1.20 (s, 9H, tert-butyl), δ 1.50–1.80 (m, 8H, cyclopentyl), δ 2.10 (s, 1H, -OH) .

-

IR Spectroscopy: O-H stretch at 3300 cm⁻¹, C-O stretch at 1050 cm⁻¹ .

Applications in Polymer Science

Role as a Monomer Precursor

1-(tert-Butyl)cyclopentanol serves as a key intermediate in the synthesis of 1-(tert-butyl)cyclopentyl methacrylate, a monomer used in high-performance polymers. The methacrylate derivative is synthesized via esterification with methacrylic acid under acidic conditions.

Polymer Properties:

-

Thermal Stability: Polymers derived from this monomer exhibit decomposition temperatures exceeding 200°C, attributed to steric protection by the tert-butyl group.

-

Mechanical Rigidity: Enhanced glass transition temperatures (Tg) compared to linear methacrylates.

| Monomer | Polymerization Rate (Relative) | Thermal Decomposition (°C) |

|---|---|---|

| 1-(tert-Butyl)cyclopentyl methacrylate | 0.45 | 210–230 |

| n-Butyl methacrylate | 1.00 | 160–180 |

Comparative Analysis with Structural Analogs

Cyclohexanol vs. Cyclopentanol Derivatives

1-(tert-Butyl)cyclohexanol (CAS 20344-52-9), a structural analog with a six-membered ring, demonstrates distinct properties due to reduced ring strain :

| Property | 1-(tert-Butyl)cyclopentanol | 1-(tert-Butyl)cyclohexanol |

|---|---|---|

| Boiling Point | 185–190°C | 200.2°C |

| Density | 0.91 g/cm³ | 0.929 g/cm³ |

| Ring Strain Energy | Higher | Lower |

The smaller cyclopentane ring increases steric crowding, reducing solubility in polar solvents but enhancing thermal stability in polymer matrices .

Industrial and Research Applications

Electronic Materials

-

Photoresists: The methacrylate derivative is utilized in UV-curable resins for microfabrication due to its low shrinkage and high resolution.

-

Liquid Crystal Displays (LCDs): Improves alignment layer durability in LCD panels.

Specialty Coatings

-

Scratch-Resistant Films: Copolymers incorporating this monomer exhibit superior abrasion resistance, making them ideal for automotive coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume